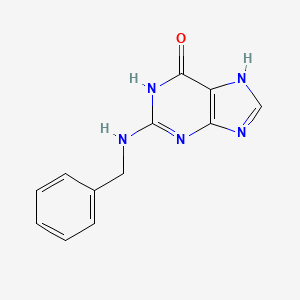

2-(benzylamino)-9H-purin-6-ol

Description

Structure

3D Structure

Properties

CAS No. |

5711-37-5 |

|---|---|

Molecular Formula |

C12H11N5O |

Molecular Weight |

241.25 g/mol |

IUPAC Name |

2-(benzylamino)-1,7-dihydropurin-6-one |

InChI |

InChI=1S/C12H11N5O/c18-11-9-10(15-7-14-9)16-12(17-11)13-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,14,15,16,17,18) |

InChI Key |

XWNJMSJGJFSGRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC3=C(C(=O)N2)NC=N3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzylamino 9h Purin 6 Ol and Its Analogues

Conventional Solution-Phase Synthetic Routes for Purine (B94841) Derivatives

Solution-phase synthesis remains a fundamental approach for the preparation of purine derivatives, offering versatility in reagent and reaction condition selection. google.comacs.org These methods often involve the construction of the purine ring from substituted pyrimidine (B1678525) precursors or the modification of a pre-existing purine core. google.comwur.nl

Strategies for Regioselective Functionalization of the Purine Ring System

A significant challenge in purine synthesis is controlling the regioselectivity of reactions, particularly at the various nitrogen and carbon atoms of the purine ring. rsc.orgresearchgate.net The purine system consists of an electron-deficient pyrimidine ring fused to an electron-rich imidazole (B134444) ring. mdpi.com This electronic dichotomy influences the site of both nucleophilic and electrophilic attack.

Recent advances have focused on direct C-H and N-H functionalization, treating these bonds as reactive sites. rsc.orgrsc.org For instance, direct C-H cyanation of purines has been achieved through a sequence of triflic anhydride (B1165640) activation and nucleophilic cyanation, primarily yielding 8-cyanated purine derivatives. mdpi.com Similarly, metal-catalyzed cross-coupling reactions have become a powerful tool for the direct functionalization of C-H and N-H bonds on the purine scaffold. rsc.org

The inherent reactivity of the purine ring often leads to nucleophilic attack at the electron-deficient 6-position. mdpi.com Conversely, electrophilic substitutions, such as bromination, tend to occur at the C8-position. nih.govmdpi.com

Table 1: Regioselectivity in Purine Functionalization

| Reaction Type | Position(s) | Reagents/Conditions | Reference |

|---|---|---|---|

| Nucleophilic Attack | C6 | Grignard reagents, Minisci reaction | mdpi.com |

| Electrophilic Bromination | C8 | Bromine | nih.govmdpi.com |

| C-H Cyanation | C8 | Triflic anhydride, TMSCN | mdpi.com |

| Metal-Catalyzed Cross-Coupling | C2, C6, C8, N7, N9 | Pd, Cu, Ni, Fe catalysts | rsc.orgrsc.org |

Nucleophilic Aromatic Substitution Reactions in Purine Synthesis

Nucleophilic aromatic substitution (SNAr) is a key reaction in the synthesis of substituted purines. rsc.org This typically involves the displacement of a leaving group, most commonly a halogen, at the C2, C6, or C8 positions by a nucleophile. researchgate.netavcr.cz The reactivity of these positions towards substitution allows for the sequential introduction of different functionalities.

In di- or tri-substituted halopurines, the substitution is often stepwise, with the C6-position being the most reactive towards amination. researchgate.net For example, in 2,6-dichloropurine (B15474), reaction with amines preferentially occurs at the C6-position. researchgate.net The synthesis of 2,6,9-trisubstituted purines often starts from 6-chloro-2-fluoro-9-alkyl-9H-purine, where the chlorine at C6 is first substituted, followed by reaction at the C2 position. researchgate.net The synthesis of 2-(benzylamino)-9H-purin-6-ol can be achieved through the reaction of 2-amino-6-chloropurine (B14584) with benzylamine.

Catalysis can play a significant role in these substitution reactions. Acid catalysis has been observed for the substitution of chlorine at C6 by amines, while transition metals can catalyze substitutions at C2 and C8. nih.govresearchgate.net

Alkylation Approaches for Purine N9 Modification

Alkylation of the purine ring is a critical step for creating many biologically active analogues, but it is often complicated by the formation of mixtures of N7 and N9 isomers. nih.govacs.org The desired N9-substituted product is usually the major isomer, but achieving high regioselectivity remains a challenge. nih.govacs.orgresearchgate.net

Several strategies have been developed to favor N9 alkylation. One approach involves introducing a bulky substituent at the C6-position, which can sterically hinder the N7-position and direct alkylating agents to N9. nih.govacs.org For example, 6-(azolyl)purine derivatives with a coplanar conformation can effectively shield the N7-position. nih.govacs.org Another method utilizes microwave irradiation, which has been shown to accelerate the reaction and reduce the formation of byproducts. researchgate.net Light-promoted, metal-free methods have also been developed for the regioselective N9-alkylation of purines using ethers as alkylating agents. ccspublishing.org.cnrhhz.net

The choice of base is also crucial for regioselectivity. While various bases have been explored, tetrabutylammonium (B224687) hydroxide (B78521) has been reported to give good results for N9-selective alkylation. researchgate.net

Solid-Phase Synthetic Strategies for Purine Scaffold Derivatization

Solid-phase synthesis has emerged as a powerful technique for the rapid generation of diverse purine libraries for high-throughput screening. researchgate.netnih.govacs.org This methodology involves attaching a purine scaffold to a solid support, which allows for the use of excess reagents to drive reactions to completion and simplifies purification by simple filtration and washing. umich.edu

Various strategies exist for immobilizing the purine scaffold onto the resin, allowing for derivatization at different positions. nih.govacs.org A common approach begins with a substituted pyrimidine, such as 4,6-dichloro-5-nitropyrimidine, which is attached to the solid support. google.comresearchgate.net Subsequent reactions, including nucleophilic substitutions, reduction of the nitro group, and cyclization, build the purine ring system on the solid phase. researchgate.netnih.gov

Solid-phase synthesis has been successfully applied to create libraries of 2,6,8-trisubstituted purines, often starting from 2,6-dichloropurine immobilized on a polystyrene support. nih.gov This method allows for the sequential and regioselective introduction of various substituents. google.comgoogle.com

Rational Design and Synthesis of Novel this compound Analogues

The rational design of novel analogues of this compound is driven by the desire to improve biological activity, selectivity, and pharmacokinetic properties. researchgate.netnih.gov This often involves structure-based design, where knowledge of the target protein's binding site guides the synthesis of new derivatives. nih.govoncotarget.com

Methodologies for Targeted Structural Diversification

Targeted structural diversification aims to explore the structure-activity relationship (SAR) by systematically modifying different parts of the lead molecule. researchgate.net For this compound, this can involve modifications at the 2-amino position, the purine core, and the 6-ol position.

One common strategy is to synthesize a library of analogues with different substituents on the benzyl (B1604629) group of the 2-(benzylamino) moiety. nih.gov Another approach involves modifying the substituent at the C6 position of the purine ring. oncotarget.com For instance, replacing the 6-hydroxyl group with alkoxy groups has been explored to improve potency and selectivity against certain protein kinases. oncotarget.com

The synthesis of these analogues often employs the methods described previously, such as nucleophilic aromatic substitution and solid-phase synthesis, to introduce the desired diversity. oncotarget.comnih.gov For example, a library of 2,6,9-trisubstituted purines was created by starting with 2-fluoro-6-chloropurine and sequentially introducing different groups at the C9, C2, and C6 positions. nih.gov

Synthetic Pathways for Water-Soluble Prodrugs of Purine Derivatives

The development of water-soluble prodrugs is a critical strategy to enhance the therapeutic potential of purine derivatives, which often suffer from poor aqueous solubility, limiting their bioavailability. nih.gov This section explores synthetic methodologies aimed at improving the water solubility of purine derivatives through the creation of prodrugs. These approaches typically involve the modification of the purine core or its substituents with hydrophilic moieties that can be cleaved in vivo to release the active drug.

A common strategy for creating water-soluble prodrugs of purine derivatives is the introduction of phosphate (B84403) or phosphonate (B1237965) groups. frontiersin.org These highly ionizable groups significantly increase the aqueous solubility of the parent compound. The synthesis of such prodrugs often involves the reaction of a hydroxyl group on the purine derivative with a phosphorylating agent.

One established method for synthesizing N-2-(phosphonomethoxy)ethyl (PME) derivatives of purines involves the base-catalyzed condensation of a purine base with a synthetic precursor containing the aliphatic portion, including a phosphonomethyl group and a suitable leaving group like a tosyl or halogen. frontiersin.org For instance, the synthesis of PMEA (adefovir) utilizes the reaction of a purine base with dialkyl 2-(chloroethoxy)methylphosphonates. frontiersin.org An alternative route involves the reaction of a 9-(2-hydroxyethyl)purine derivative with dialkyl tosyloxymethylphosphonate. frontiersin.org

Another approach to enhance water solubility is the synthesis of phosphoramidate (B1195095) prodrugs. google.com These prodrugs can mask the negative charges of the phosphate group, improving cell permeability, and can be designed to be cleaved by intracellular enzymes to release the active nucleoside monophosphate. nih.gov The ProTide approach, for example, involves the introduction of two amino acid esters onto the monophosphate moiety, which has been shown to enhance the biological activity of certain purine analogues. nih.gov

The synthesis of these prodrugs can be complex, often requiring multiple steps with careful control of regioselectivity. For example, direct alkylation of purines can lead to a mixture of N7 and N9 substituted isomers, with the N9 isomer typically predominating. researchgate.net

Below are tables summarizing synthetic approaches for creating water-soluble prodrugs of purine derivatives.

Table 1: Synthesis of N-2-(Phosphonomethoxy)ethyl (PME) Purine Derivatives

| Starting Material | Reagent(s) | Key Reaction | Product Type | Ref |

| Purine Base | Dialkyl 2-(chloroethoxy)methylphosphonate, Base | Base-catalyzed condensation | N-2-(Phosphonomethoxy)ethyl purine | frontiersin.org |

| 9-(2-Hydroxyethyl)purine | Dialkyl tosyloxymethylphosphonate | Nucleophilic substitution | N-2-(Phosphonomethoxy)ethyl purine | frontiersin.org |

| Purine Base | Dialkyl 2-hydroxyethylphosphonate | Mitsunobu reaction | N-2-(Phosphonomethoxy)ethyl purine | frontiersin.org |

Table 2: General Strategies for Purine Prodrug Synthesis

| Prodrug Type | General Synthetic Approach | Advantage | Ref |

| Phosphoramidates | Reaction of nucleoside with a phosphorylating agent followed by an amino acid ester | Masks phosphate charge, improves cell permeability | google.comnih.gov |

| Acyclic Nucleoside Phosphonates | Condensation of a purine base with a side-chain precursor containing a phosphonate group | Increased water solubility and potential for bypassing initial phosphorylation steps | frontiersin.org |

These synthetic strategies are crucial for the development of effective purine-based therapeutics by addressing the fundamental challenge of poor water solubility. The resulting prodrugs exhibit improved pharmacokinetic profiles, leading to enhanced efficacy.

Structure Activity Relationship Sar and Computational Studies of 2 Benzylamino 9h Purin 6 Ol Derivatives

Elucidation of Specific Structural Features Governing Biological Activity

The biological activity of 2-(benzylamino)-9H-purin-6-ol derivatives is governed by a combination of structural features inherent to the purine (B94841) core and the appended benzylamino moiety. The purine scaffold itself provides a planar, aromatic system rich in nitrogen atoms that can act as hydrogen bond donors and acceptors. These characteristics are crucial for interacting with biological targets, such as the hinge region of protein kinases mdpi.comacs.org.

Key structural features essential for activity include:

The Purine Core: The fused pyrimidine (B1678525) and imidazole (B134444) rings form a rigid scaffold that mimics endogenous ligands like adenosine (B11128) and guanosine. Its planarity facilitates π–π stacking interactions with aromatic residues in protein active sites mdpi.com.

The 6-ol Group: The hydroxyl group at the C6 position (in the enol tautomer) and the adjacent N1 and N7 atoms are critical hydrogen bonding sites.

The 2-benzylamino Group: The presence of a benzyl (B1604629) group at the N2 position is often more potent than simple alkyl substitutions. This benzyl ring can occupy hydrophobic pockets within the target protein, enhancing binding affinity mdpi.com. The nitrogen atom of the amino linker provides an additional hydrogen bonding point.

Influence of Substituents at the Purine C2, C6, and N9 Positions on Biological Potency and Selectivity

Systematic modification at the C2, C6, and N9 positions of the purine ring has been a cornerstone of SAR studies to optimize the potency and selectivity of these derivatives.

C2 Position: The 2-amino group is a key interaction point. The nature of the substituent on this amino group is critical. While the parent 2-(benzylamino) group is effective, modifications to the benzyl ring itself (e.g., adding hydroxyl or methoxy groups) can fine-tune activity. For instance, in related 6-benzylaminopurine (B1666704) derivatives, the position of substituents on the benzyl ring significantly impacts cytokinin activity and receptor binding researchgate.net.

C6 Position: The 6-ol (keto) group is a primary hydrogen-bonding feature, often interacting with key residues in a target's active site. Replacing this group can drastically alter or abolish activity. In related compounds like O6-benzylguanine, the benzyl group at this position makes the compound an effective inactivator of O6-alkylguanine-DNA alkyltransferase (AGT) nih.govacs.org. This highlights the distinct roles of substitutions at different positions.

N9 Position: The N9 position is frequently substituted to improve pharmacological properties. For example, adding groups like a tetrahydropyran (THP) or tetrahydrofuran (THF) ring can increase stability by preventing enzymatic degradation researchgate.net. In many kinase inhibitors, the N9 position is often occupied by a ribose sugar or a synthetic mimic to enhance binding and cell permeability. Studies on related purines show that the N9 position can tolerate a variety of substituents, which can be optimized to improve selectivity and pharmacokinetic profiles nih.govnih.gov.

The interplay of substituents at these three positions is complex, and optimization often requires a multi-parameter approach to balance potency, selectivity, and drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis provides mathematical models that correlate the chemical structure of compounds with their biological activity, offering a powerful tool for predicting the potency of novel derivatives and understanding their mechanism of action tandfonline.com.

Both 2D- and 3D-QSAR models have been successfully applied to series of purine derivatives to guide drug design efforts mdpi.com.

2D-QSAR: These models correlate activity with physicochemical descriptors such as lipophilicity (logP), electronic parameters, and topological indices. For a series of substituted purine analogues, 2D-QSAR models have been developed that show good predictive correlation coefficients, helping to identify key descriptors like hydrogen donor count and specific atom E-state indices that influence activity researchgate.net.

3D-QSAR: These methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed three-dimensional picture of SAR. These models are built by aligning a series of active molecules and calculating their steric, electrostatic, and hydrophobic fields mdpi.commdpi.com. For various purine derivatives targeting kinases like Bcr-Abl and CDK2, robust 3D-QSAR models have been generated with high predictive power (q² > 0.5, r²_pred > 0.8) nih.govnih.gov. These models produce 3D contour maps that visualize regions where modifications would be expected to increase or decrease activity, thereby guiding the synthesis of more potent compounds mdpi.comnih.gov.

The following table presents a sample of statistical results from a 3D-QSAR study on purine derivatives, illustrating the predictive capacity of the models.

| Model | q² (Cross-validated r²) | N (Optimal Components) | r² (Non-cross-validated r²) | SEE (Standard Error of Estimate) | F value |

| CoMFA | 0.607 | 10 | 0.981 | 0.094 | 149.222 |

| CoMSIA | 0.643 | - | 0.899 | - | - |

Data adapted from a 3D-QSAR study on D3R-selective ligands mdpi.com. q², r², SEE, and F values indicate the statistical validity and predictive power of the generated models.

3D-QSAR contour maps are instrumental in visualizing the role of steric and electronic properties.

Steric Properties: CoMFA and CoMSIA steric contour maps highlight regions where bulky substituents are either favorable (often shown in green) or unfavorable (yellow) for activity. For instance, in a study on guanine (B1146940) derivatives as MGMT inhibitors, a large green region around the meta- and para-positions of the benzyl ring indicated that bulky groups are favored there, while a yellow region near the ortho-position suggested that substitutions there would lead to a steric clash and decreased activity mdpi.com.

Electronic Properties: Electrostatic contour maps show where positive (blue) or negative (red) charge is beneficial. In the same study, a blue region indicated that electropositive groups were favorable for high inhibitory activity, while red regions near the benzyl ring plane explained why benzyl-substituted derivatives were more potent than their alkyl-substituted counterparts mdpi.com. The interaction of these properties with the target's amino acid residues ultimately determines the binding affinity nih.gov.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

When the 3D structure of a biological target is unknown, ligand-based methods such as pharmacophore modeling are essential nih.govmdpi.com. A pharmacophore is an abstract representation of the key steric and electronic features required for a molecule to exert a specific biological activity nih.gov.

A typical pharmacophore model for a this compound derivative acting as a kinase inhibitor might include:

One or two hydrogen bond acceptors (e.g., N1, N7 atoms).

One hydrogen bond donor (e.g., the 6-OH group, 2-amino group).

An aromatic ring feature (the purine core).

A hydrophobic feature (the benzyl group).

This 3D arrangement of features serves as a query for virtual screening of large chemical databases to identify novel, structurally diverse compounds that match the pharmacophore and are therefore likely to be active dovepress.com. This approach has been successfully used to identify potential inhibitors for various targets nih.gov. The integration of machine learning algorithms with pharmacophore mapping is further enhancing the predictive power of these models nih.gov.

Molecular Docking and Biomolecular Interaction Investigations

Molecular docking is a structure-based computational method that predicts the binding mode and affinity of a ligand within the active site of a target protein whose 3D structure is known nih.gov. For this compound derivatives, docking studies provide crucial insights into the specific interactions that drive their biological activity.

Docking simulations of purine-based inhibitors into protein kinase active sites typically reveal a conserved binding pattern:

Hinge Interactions: The purine core forms key hydrogen bonds with the backbone amide groups of the kinase hinge region. For example, in CDK2, purine inhibitors form hydrogen bonds with the backbone of residues like Leu83 mdpi.comnih.gov.

Hydrophobic Pockets: The benzyl group of the 2-(benzylamino) substituent usually extends into a nearby hydrophobic pocket, where it makes favorable van der Waals contacts. The precise fit and nature of this interaction are critical for both potency and selectivity.

Solvent-Exposed Regions: The N9 position often points towards the solvent-exposed region, making it an ideal site for modification with solubilizing groups to improve pharmacokinetic properties without disrupting key binding interactions.

Molecular docking results can explain the SAR observed experimentally. For example, they can show how a bulky substituent at the ortho-position of the benzyl ring would cause a steric clash with the protein, rationalizing the poor activity of such compounds as predicted by QSAR models mdpi.commdpi.com. These studies are fundamental for the rational, structure-based design of new and improved inhibitors merckmillipore.com.

Preclinical Biological Evaluation of 2 Benzylamino 9h Purin 6 Ol and Analogues in Research Models

In Vitro Assessment of Antiproliferative and Cytotoxic Activities in Cultured Cell Lines

The cytotoxic and antiproliferative effects of N6-benzyladenosine and its derivatives have been documented across a range of human cancer cell lines. These purine (B94841) analogues have demonstrated the ability to suppress the growth and viability of neoplastic cells, indicating a broad spectrum of potential anticancer activity. nih.govnih.gov

Initial structure-function studies identified N6-isopentenyladenosine and its analogue N6-benzyladenosine as effective suppressors of clonogenic activity and growth in various cancer cells. nih.govwikipedia.org For instance, in bladder carcinoma T24 cells, N6-benzyladenosine was shown to reduce cell viability in a dose-dependent manner. nih.gov Similarly, antiproliferative effects have been observed in colorectal cancer cell lines (HCT116, DLD-1), glioma cells, and breast adenocarcinoma cells (MCF7). nih.govnih.gov One derivative, 6-(2-hydroxy-3-methoxybenzylamino)purine riboside, showed particularly interesting cytotoxic properties against leukemia cell lines. researchgate.net The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which varies depending on the specific analogue and the cancer cell line being tested.

Table 1: Antiproliferative/Cytotoxic Activity of N6-benzyladenosine Analogues in Human Cancer Cell Lines

| Compound/Analogue | Cell Line | Cancer Type | Assay | Reported Activity/IC50 | Source |

|---|---|---|---|---|---|

| N6-benzyladenosine | T24 | Bladder Carcinoma | Viability Assay | Dose-dependent reduction in viability | nih.gov |

| N6-benzyladenosine | U87MG | Glioma | Proliferation Assay | Exerts anti-glioma activity | nih.govmedchemexpress.com |

| N6-benzyladenosine | MCF7 | Breast Adenocarcinoma | Growth Assay | Inhibited growth at 10 µM | nih.gov |

| N6-benzyladenosine derivatives | HCT116, DLD-1 | Colorectal Cancer | Viability/Proliferation Assay | Persistent antiproliferative effect | nih.gov |

| 6-(2-hydroxy-3-methoxybenzylamino)purine riboside | Various Leukemia Lines | Leukemia | MTT/Calcein AM Assay | Significant cytotoxic properties | researchgate.net |

A primary mechanism by which N6-benzyladenosine analogues exert their antiproliferative effects is through the induction of cell cycle arrest. nih.govnih.gov Multiple studies have shown that treatment with N6-benzyladenosine leads to an accumulation of cancer cells in the G0/G1 phase of the cell cycle, thereby preventing their progression into the S phase (DNA synthesis). nih.govnih.govwikipedia.org This G0/G1 arrest effectively halts cell division.

In addition to halting cell proliferation, 2-(benzylamino)-9H-purin-6-ol analogues are potent inducers of apoptosis, or programmed cell death. nih.govnih.gov This is a critical feature for an anticancer agent, as it leads to the elimination of malignant cells. The apoptotic process induced by N6-benzyladenosine is characterized by classic morphological and biochemical hallmarks, including chromatin condensation, the formation of apoptotic bodies, and the fragmentation of DNA into nucleosomal fragments in a dose-dependent manner. nih.gov

The molecular mechanism underlying this process has been shown to involve the intrinsic, or mitochondrial, pathway of apoptosis. medchemexpress.com Studies have demonstrated that treatment with N6-benzyladenosine and its riboside derivatives leads to the activation of initiator caspase-9 and executioner caspase-3. nih.govnih.govyale.edu The activation of caspase-9 is a key indicator of the intrinsic pathway, which is typically triggered by intracellular stress and leads to the release of cytochrome c from the mitochondria. Subsequent activation of caspase-3 orchestrates the dismantling of the cell. This caspase-3/9 activation has been confirmed in multiple cell lines, including glioma and HL-60 leukemia cells. nih.govmedchemexpress.comyale.edu

The therapeutic potential of purine analogues can be enhanced when used in combination with other chemotherapeutic agents. A notable example of this synergy has been demonstrated between N6-benzyladenosine and 9-beta-D-arabinosyladenine (ara-A), another purine nucleoside analogue, in L-1210 leukemia cells. nih.gov

The study revealed that N6-benzyladenosine significantly potentiates the growth-inhibitory activity of ara-A. nih.gov The molecular basis for this synergy lies in the ability of N6-benzyladenosine to act as a competitive inhibitor of the enzyme adenosine (B11128) deaminase. nih.gov This enzyme is responsible for the metabolic degradation of ara-A, which inactivates its therapeutic effect. By inhibiting adenosine deaminase, N6-benzyladenosine protects ara-A from breakdown, thereby increasing its effective concentration and prolonging its antiproliferative action. This finding suggests that N6-benzyladenosine and its analogues could be valuable components of combination chemotherapy regimens, potentially allowing for lower doses of cytotoxic agents and mitigating associated toxicities. nih.gov

In Vivo Studies in Relevant Preclinical Animal Models (Non-Human)

The antitumoral efficacy of N6-benzyladenosine analogues has been confirmed in vivo. Early studies noted that N6-benzyladenosine is a potent antiproliferative agent not only in vitro but also in vivo. nih.gov More targeted research has utilized mouse models of leukemia to assess the therapeutic potential of these compounds.

In one study, acetylated prodrug forms of 6-(2-hydroxy-3-methoxybenzylamino)purine riboside were administered orally to Balb/c mice bearing P388D1 and K562 leukemia models. researchgate.net The prodrugs exhibited high bioavailability, achieving therapeutic concentrations of the active compound in the plasma. researchgate.net Another study on related 2-amino-9H-purine derivatives demonstrated significant anti-L1210 leukemia activity in mice. The efficacy was measured by the T/C ratio (median survival time of treated mice divided by that of control mice), with compounds like sulfenosine (B45930) and sulfinosine (B54395) showing T/C values of 170 and 167, respectively, indicating a substantial increase in survival time. mdpi.com These results underscore the potential of this class of purine analogues as systemically active anticancer agents.

The effect of this compound and its direct analogues, such as N6-benzyladenosine, on the modulation of hematopoietic progenitors has not been extensively documented in publicly available research. While other classes of purine analogues, particularly those related to N6-methyladenosine, have been studied for their role in hematopoietic stem cell regulation, specific data pertaining to N6-benzyladenosine's impact on hematopoiesis in vivo is limited. Further investigation is required to determine whether this compound has any stimulatory, inhibitory, or otherwise modulatory effects on the proliferation and differentiation of hematopoietic stem and progenitor cells.

Screening for Antiviral Activity and Other Therapeutic Potentials

The therapeutic potential of this compound, also known as N2-benzylguanine, and its analogues has been a subject of scientific investigation, extending beyond a single therapeutic category. Preclinical evaluations have explored their utility in both antiviral and anticancer research, with a significant focus on their role as kinase inhibitors.

While the broader class of purine analogues has shown promise in antiviral research, specific data for this compound is more detailed in the context of cancer research. The structural similarity of purine analogues to endogenous nucleosides allows them to interact with a variety of biological targets, including viral enzymes and cellular kinases involved in cell cycle regulation.

Investigations into N2-substituted purines have revealed their potential as inhibitors of cyclin-dependent kinases (CDKs), enzymes that are crucial for cell cycle progression and are often dysregulated in cancer. nih.gov The substitution at the N2 position of the purine ring has been identified as a key determinant of their inhibitory activity.

One of the most well-studied analogues in this class is Olomoucine, a 2,6,9-trisubstituted purine, which has demonstrated specificity for certain CDKs. nih.gov Kinetic analyses have shown that compounds like Olomoucine act as competitive inhibitors of ATP, the primary energy currency for kinase reactions. nih.gov This competitive inhibition is a common mechanism for kinase inhibitors, where the therapeutic agent binds to the ATP-binding pocket of the enzyme, thereby preventing the transfer of a phosphate (B84403) group to its substrate.

The exploration of purine derivatives as therapeutic agents has led to the development of compounds with significant inhibitory activity against key cellular proliferation targets. The following tables summarize the inhibitory activity of this compound analogues against various cyclin-dependent kinases.

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| Olomoucine | p34cdc2/cyclin B | 7 |

| Olomoucine | p33cdk2/cyclin A | 7 |

| Olomoucine | p33cdk2/cyclin E | 7 |

| Olomoucine | p33cdk5/p35 | 3 |

| Olomoucine | ERK1/MAP-kinase | 25 |

Further structure-activity relationship (SAR) studies on this class of compounds have identified key structural features that contribute to their inhibitory potency and selectivity. For instance, the substitution pattern at the C2, N6, and N9 positions of the purine ring has been shown to be critical for potent inhibition of CDKs. nih.gov

In addition to their potential as anticancer agents, certain purine analogues have been investigated for their ability to modulate other cellular processes. For example, some 9-[(phosphonoalkyl)benzyl]guanines have been synthesized and evaluated as inhibitors of human erythrocyte purine nucleoside phosphorylase (PNPase), an enzyme involved in T-cell proliferation. nih.gov This line of research suggests a potential application for these compounds as immunosuppressive agents. nih.gov

The preclinical evaluation of this compound and its analogues is ongoing, with a clear indication of their potential as modulators of key cellular enzymes. While the antiviral data for the specific parent compound is not extensively detailed in the available literature, the broader family of N2-substituted purines demonstrates significant biological activity, particularly as inhibitors of cyclin-dependent kinases, warranting further investigation for their therapeutic applications.

Analytical and Spectroscopic Characterization Methodologies in Academic Research of 2 Benzylamino 9h Purin 6 Ol and Derivatives

Chromatographic Techniques for Compound Isolation and Purity Assessment

Chromatography is an indispensable tool in synthetic chemistry for separating the target compound from unreacted starting materials, byproducts, and other impurities. The choice of technique is guided by the polarity and stability of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique used to assess the purity of 2-(benzylamino)-9H-purin-6-ol and to quantify it in various matrices. While specific experimental conditions are determined empirically for each new derivative, a typical analysis would involve a reversed-phase column (such as a C18 column).

A gradient elution method is commonly employed, starting with a polar mobile phase (e.g., water or an aqueous buffer with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile or methanol. This ensures the efficient elution of both polar impurities and the less polar target compound. Detection is typically achieved using a UV detector, set at a wavelength where the purine (B94841) ring or the benzyl (B1604629) group exhibits strong absorbance. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Purine Derivative Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) and Column Chromatography

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used to monitor the progress of a reaction and to determine the optimal solvent system for purification by column chromatography. For a moderately polar compound like this compound, a silica gel plate is typically used as the stationary phase. A mixture of a nonpolar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol) serves as the mobile phase. The ratio is adjusted to achieve a retention factor (Rf) for the desired compound that is typically between 0.3 and 0.5, allowing for clear separation from other spots.

Once the reaction is complete, the crude product is purified on a larger scale using flash column chromatography. The stationary phase is typically silica gel, and the solvent system (eluent) is the one optimized via TLC. The crude mixture is loaded onto the top of the column, and the eluent is passed through under positive pressure. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. These fractions are then combined and the solvent is removed under vacuum to yield the purified this compound. For purine derivatives, common solvent systems include dichloromethane/methanol or ethyl acetate/hexane mixtures.

Advanced Spectroscopic Techniques for Structural Elucidation

Following purification, various spectroscopic methods are used in concert to confirm that the isolated compound has the correct molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show characteristic signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the C8-H proton of the purine ring (often above 7.5 ppm), and a doublet for the methylene (-CH₂-) protons of the benzyl group. The protons on the nitrogens (N-H) may appear as broad singlets and can be confirmed by a D₂O exchange experiment, where they disappear from the spectrum.

¹³C NMR: Carbon-13 NMR reveals the number of chemically distinct carbon atoms in the molecule. The spectrum for this compound would display signals for the carbons of the purine core, including the characteristic C=O signal (typically >150 ppm) of the guanine (B1146940) tautomer, as well as signals for the aromatic and methylene carbons of the benzyl substituent.

¹⁹F NMR: While not applicable to the parent compound, ¹⁹F NMR is a crucial technique for derivatives that have been functionalized with fluorine atoms. It is a highly sensitive method that can confirm the successful incorporation of fluorine and provide information about its electronic environment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Purine C2 | - | ~160.5 |

| Purine C4 | - | ~153.9 |

| Purine C5 | - | ~108.0 |

| Purine C6 | - | ~154.5 |

| Purine C8 | ~7.7 (s, 1H) | ~136.2 |

| Benzyl -CH₂- | ~4.5 (d, 2H) | ~44.1 |

| Benzyl C1' | - | ~140.8 |

| Benzyl C2'/C6' | ~7.3 (d, 2H) | ~127.5 |

| Benzyl C3'/C5' | ~7.4 (t, 2H) | ~128.8 |

| Benzyl C4' | ~7.2 (t, 1H) | ~127.0 |

| Purine N-H | Broad signals | - |

| Benzylamino N-H | Broad signal | - |

Note: These are predicted values and actual experimental shifts may vary.

Mass Spectrometry (MS, HRMS, DE-MALDI-TOF MS)

Mass spectrometry (MS) is used to determine the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule, thus confirming its atomic composition. For this compound (C₁₂H₁₁N₅O), the expected monoisotopic mass is approximately 241.0964 g/mol . Techniques like Electrospray Ionization (ESI) are commonly used, which would show the protonated molecule [M+H]⁺ at m/z 242.1037. Desorption/ionization techniques like DE-MALDI-TOF MS (Delayed Extraction Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry) are also employed, particularly for analyzing derivatives or their interactions with larger biomolecules.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to N-H stretching (typically broad bands in the 3100-3500 cm⁻¹ region), C=O stretching of the purin-6-one tautomer (around 1670-1700 cm⁻¹), C=N and C=C stretching from the purine and benzene rings (in the 1450-1650 cm⁻¹ region), and aromatic C-H stretching (just above 3000 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated systems of the molecule. The purine ring system and the benzyl group are both chromophores that absorb UV light. A UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, would show characteristic absorbance maxima (λ_max) that can be used for identification and quantification purposes.

Through the combined application of these chromatographic and spectroscopic methods, researchers can unambiguously confirm the synthesis of pure this compound and its derivatives, providing a solid foundation for subsequent biological or chemical investigations.

X-ray Diffraction for Definitive Molecular Structure Determination

X-ray diffraction is a powerful analytical technique that provides unambiguous proof of the three-dimensional structure of a crystalline compound. This method is indispensable in academic research for the definitive determination of the molecular geometry, including bond lengths, bond angles, and intermolecular interactions of novel compounds like this compound and its derivatives.

For instance, the crystal structure of 6-benzylamino-9-[2-tetrahydropyranyl]-9H-purine, a derivative of the target compound, was determined to be monoclinic with the space group P2(1)/n. nih.gov The analysis revealed the presence of two independent molecules in the asymmetric unit, with distinct dihedral angles between the purine moiety and the phenyl ring. nih.gov Such detailed conformational information is crucial for understanding the molecule's spatial arrangement and potential interactions with biological targets.

Similarly, the X-ray structure of another related compound, 9-benzyl-6-benzylsulfanyl-9H-purin-2-amine, was resolved, providing precise data on its monoclinic crystal system and the dihedral angles between the purine ring and the attached phenyl rings. nih.gov These studies exemplify the process of definitive molecular structure determination, which involves growing a single crystal of the compound, irradiating it with X-rays, and analyzing the resulting diffraction pattern to build a three-dimensional model of the molecule.

The key data obtained from such an analysis for a derivative like 9-benzyl-6-benzylsulfanyl-9H-purin-2-amine are summarized in the table below. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C19H17N5S |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| Unit Cell Dimensions | a = 16.7346 (7) Å, b = 5.5511 (3) Å, c = 20.4817 (10) Å, β = 121.325 (3)° |

| Volume | 1625.31 (14) ų |

This detailed structural information is vital for confirming the identity of a synthesized compound and for computational studies such as molecular docking.

Integrated Analytical Approaches for Complex Mixture Characterization (e.g., HPLC-MS Orbitrap, GC-MS)

In academic research, this compound and its derivatives are often synthesized or isolated as part of complex mixtures. The characterization of these mixtures requires sophisticated analytical techniques that can separate, identify, and quantify the individual components. Integrated approaches, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are essential tools for this purpose. The use of a high-resolution mass spectrometer like an Orbitrap further enhances the analytical capabilities.

HPLC-MS with Orbitrap

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.govresearchgate.net When coupled with a high-resolution mass spectrometer like an Orbitrap, it becomes a powerful tool for the identification and quantification of compounds in complex biological or chemical matrices. mdpi.comnih.gov

For purine derivatives, reverse-phase HPLC is commonly employed. nih.govresearchgate.net A validated LC-MS/MS method for the determination of O6-benzylguanine, an isomer of the target compound, and its metabolite in human plasma has been reported. nih.gov This method utilizes a liquid-liquid extraction for sample preparation followed by chromatographic separation on a C18 column with an isocratic mobile phase. nih.govresearchgate.net The mass spectrometric detection is performed in the multiple-reaction-monitoring (MRM) mode with positive ion-spray ionization. nih.gov

The key parameters of such an LC-MS/MS method are detailed in the table below. nih.gov

| Parameter | Condition |

|---|---|

| Chromatography | Reverse-phase HPLC |

| Sample Preparation | Liquid-liquid extraction |

| Mobile Phase | 80% acetonitrile and 0.05% formic acid in water (isocratic) |

| Ionization | Positive ion-spray ionization |

| Detection | Multiple-reaction-monitoring (MRM) |

The high-resolution and accurate mass capabilities of an Orbitrap mass spectrometer would allow for the precise determination of the elemental composition of the parent and fragment ions, leading to a higher degree of confidence in the identification of this compound and its derivatives, even in complex mixtures. mdpi.com

GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile compounds like purine derivatives, a derivatization step is typically required to increase their volatility and thermal stability. sigmaaldrich.com Common derivatization reagents convert polar functional groups into less polar and more volatile derivatives.

While specific GC-MS methods for this compound are not detailed in the provided search results, the general approach for analyzing similar compounds involves derivatization followed by separation on a capillary column and detection by a mass spectrometer. sigmaaldrich.com The mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint, allowing for the identification of the compound by comparison to a spectral library or through interpretation of the fragmentation pathways.

The integration of these analytical techniques provides a comprehensive characterization of complex mixtures containing this compound and its derivatives, which is crucial for academic research in fields such as medicinal chemistry and metabolomics.

Metabolism and Pharmacokinetics of 2 Benzylamino 9h Purin 6 Ol in Preclinical Biological Systems

In Vitro Biotransformation Studies (e.g., Liver Microsomal Incubation Assays)

In vitro studies using liver microsomes are instrumental in predicting the metabolic stability and pathways of new chemical entities. For purine (B94841) analogs, these assays help in identifying the primary routes of metabolism, which often involve cytochrome P450 (CYP450) enzymes. litfl.commdpi.com

Based on studies of analogous N-benzyl compounds, the primary in vitro biotransformation pathways for 2-(benzylamino)-9H-purin-6-ol in liver microsomal incubations would likely involve N-debenzylation and aromatic hydroxylation. nih.gov The enzymatic processes would likely yield benzaldehyde (B42025) and 2-amino-9H-purin-6-ol from N-debenzylation, and a hydroxylated derivative on the benzyl (B1604629) ring.

The metabolism of similar secondary anilines has been shown to be influenced by the specific species from which the liver microsomes are derived, with different species favoring different metabolic routes. For instance, in hamsters and mice, N-dealkylation is a major pathway for N-benzylanilines. nih.gov The enzymes responsible for these transformations are primarily located in the endoplasmic reticulum of the liver. nih.gov

In Vivo Metabolic Profiling in Animal Models

In vivo studies in animal models provide a more comprehensive understanding of the metabolic fate of a compound, encompassing absorption, distribution, metabolism, and excretion.

For purine derivatives, key metabolic transformations include oxidation and conjugation reactions. semanticscholar.org Based on related compounds, it is anticipated that the primary metabolic routes for this compound in animal models would include:

Oxidation: This would likely occur on the benzyl group, leading to the formation of hydroxylated metabolites. Aromatic hydroxylation is a common metabolic pathway for compounds containing phenyl rings. nih.gov

N-Debenzylation: Cleavage of the benzyl group is another probable metabolic step, which would result in the formation of 2-amino-9H-purin-6-ol. nih.gov

Glucosidation: Studies on other N-benzylpurines, such as N6-benzyladenine, have identified glucosidation as a significant metabolic pathway. researchgate.net This involves the attachment of a glucose molecule to the purine ring or the benzyl group.

The metabolites of this compound are expected to have altered biological activity compared to the parent compound. Hydroxylated metabolites may retain some activity, while N-debenzylation would likely lead to a significant change in the molecule's interaction with biological targets. The biological activity of metabolites of related purine derivatives has been a subject of investigation, with some retaining therapeutic effects. nih.gov

Table 1: Predicted Metabolites of this compound and Their Potential Biological Significance

| Metabolite | Predicted Metabolic Pathway | Potential Biological Activity |

| 2-(4-hydroxybenzylamino)-9H-purin-6-ol | Aromatic Hydroxylation | May retain some biological activity, potentially altered receptor binding affinity. |

| 2-amino-9H-purin-6-ol | N-Debenzylation | Likely to have significantly different biological activity due to the removal of the benzyl group. |

| Glucuronide Conjugates | Glucuronidation | Generally inactive and more water-soluble, facilitating excretion. |

Pharmacokinetic (PK) and Pharmacodynamic (PD) Investigations in Preclinical Research

Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound.

The clearance (CL) of a drug is a measure of the volume of plasma from which the drug is completely removed per unit of time, while the volume of distribution (Vd) relates the amount of drug in the body to its concentration in the plasma. nih.govderangedphysiology.com For the related compound roscovitine (B1683857), pharmacokinetic studies in rats revealed a two-compartment open model with a relatively short elimination half-life in adult rats. nih.gov

Table 2: Comparative Pharmacokinetic Parameters of Structurally Related Purine Analogs

| Compound | Animal Model | Volume of Distribution (Vd) | Clearance (CL) | Elimination Half-life (t½) |

| Roscovitine | Adult Rat | Not specified | Not specified | ~30 minutes (plasma) |

| Roscovitine | Rat Pups | Not specified | Not specified | 7 hours (plasma) |

Data for this compound is not available. The data presented is for a structurally related compound to provide context.

The Vd for a compound like this compound would be influenced by its physicochemical properties, such as lipophilicity and plasma protein binding. mmv.org

The clearance of purine analogs is primarily mediated by hepatic enzymes. The cytochrome P450 (CYP450) superfamily of enzymes plays a crucial role in the metabolism of a wide range of xenobiotics, including purine derivatives. mdpi.comwikipedia.org Specific CYP isozymes are responsible for oxidative metabolism, which is a key step in the clearance of many drugs. litfl.comnih.gov In addition to CYP450, other enzymatic systems such as UDP-glucuronosyltransferases (UGTs) are involved in the conjugation reactions (e.g., glucosidation) that facilitate the excretion of metabolites.

Emerging Research Directions and Future Perspectives for 2 Benzylamino 9h Purin 6 Ol Derivatives

Development of Novel Research Tools and Probes Based on Purine (B94841) Scaffolds

The inherent ability of the purine ring system to interact with a multitude of biological targets makes it an excellent scaffold for the development of specialized research tools. mdpi.com These tools are crucial for elucidating complex biochemical mechanisms and for the biophysical characterization of nucleic acids and proteins. mdpi.com

One emerging application is the creation of fluorescent probes. By chemically modifying the purine core, researchers can synthesize sensors for specific ions or molecules. For instance, a novel fluorescent sensor based on a purine derivative was developed for the selective detection of Cu2+ ions and the pesticide glyphosate (B1671968). nih.gov This probe demonstrated a significant fluorescence quenching effect in the presence of Cu2+, allowing for a low detection limit of 0.429 μM. nih.gov The subsequent addition of glyphosate restored fluorescence, enabling the detection of the pesticide at nanomolar concentrations, a principle that has been successfully applied to fluorescence imaging in living cells. nih.gov

Beyond small molecule detection, purine derivatives are being developed as probes for enzymatic activity and cellular processes. Because many purine analogs act as inhibitors of key enzymes like cyclin-dependent kinases (CDKs) and phosphatidylinositol-3 kinases (PI3Ks), they can be modified to serve as probes to study enzyme function, localization, and regulation within the cell. mdpi.comnih.gov Such probes can be invaluable for understanding the intricate signaling networks that govern cell proliferation, differentiation, and death. nih.gov

Table 1: Applications of Purine-Based Research Tools

| Tool Type | Scaffold Base | Application | Target Analyte/Process | Reference |

|---|---|---|---|---|

| Fluorescent Sensor | Purine Derivative | Detection and Imaging | Cu2+ ions, Glyphosate | nih.gov |

| Biochemical Probe | Purine Analog | Elucidation of Biochemical Mechanisms | Enzyme Activity (e.g., ADA, PNPase) | mdpi.com |

| Biophysical Probe | 8-bromoguanosine | Characterization of Nucleic Acids | Nucleic Acid Structure | mdpi.com |

| Point-of-Care Biosensor | Purine Biosensor | Real-time Ischemia Indicator | Hypoxanthine, Adenosine (B11128) | nih.gov |

Strategies for Addressing Mechanisms of Resistance in Target Pathways

A significant hurdle in the clinical application of targeted therapies, including those based on purine scaffolds, is the development of drug resistance. Cancer cells, for example, can adapt to the presence of an inhibitor by mutating the drug's target protein, upregulating alternative signaling pathways, or increasing drug efflux from the cell. mdpi.com

Strategies to overcome resistance to purine-based inhibitors are multifaceted. One approach involves the rational design of next-generation inhibitors that can effectively bind to mutated targets. For example, if resistance to a CDK inhibitor arises from a mutation in the ATP-binding pocket of CDK2, new derivatives of 2-(benzylamino)-9H-purin-6-ol could be designed to accommodate this structural change and restore binding affinity. mdpi.com

Another strategy is to target alternative cellular pathways that resistant cells become dependent upon. For instance, cells that develop resistance to inhibitors of the ubiquitin-proteasome system often upregulate the aggresome-autophagy pathway as a compensatory mechanism for protein degradation. mdpi.com In such cases, a combination therapy using a purine-based inhibitor along with an autophagy inhibitor could prove effective. Similarly, inhibiting histone deacetylase 6 (HDAC6), which is crucial for aggresome transport, has been a successful approach to overcoming resistance to proteasome inhibitors. mdpi.com

The purine metabolism pathway itself has been implicated in mechanisms of drug resistance. Studies on aspirin (B1665792) resistance have shown that poor responders have higher levels of post-treatment adenosine and inosine, suggesting that targeting purine metabolism could be a viable strategy to enhance the efficacy of certain drugs. nih.gov

Exploration of Undiscovered Biological Targets and Signaling Cascade Interactions

While derivatives of this compound are well-known for their interaction with kinases, the vastness of the "purinome"—the collection of all proteins that bind purines—suggests that many biological targets remain undiscovered. mdpi.comnih.gov Purinergic signaling, mediated by adenosine and ATP, regulates a wide array of cellular processes through interactions with P1 and P2 receptors, indicating a broad potential for purine derivatives to modulate these pathways. nih.gov

Systematic screening of purine derivative libraries against diverse panels of proteins is a key strategy for identifying novel targets. This can uncover unexpected activities and open new therapeutic avenues. For example, a screen of CDK inhibitors from a corporate collection identified a purine-based compound with modest but promising selectivity for CDK2 over other CDK family members, providing a starting point for a new drug discovery program. acs.org

Furthermore, understanding how purine derivatives interact with entire signaling cascades, rather than just isolated targets, is a growing area of interest. Purines and their metabolites are central to cellular energy homeostasis and are involved in complex signaling networks. nih.gov The enzymes involved in the de novo purine synthesis pathway have been found to form a multi-enzyme complex called the "purinosome," which dynamically assembles and disassembles to regulate purine levels. nih.gov Derivatives of this compound could potentially modulate the formation or activity of such complexes, representing a novel mechanism of action that goes beyond simple enzyme inhibition.

Advanced Synthetic Methodologies for High-Throughput Derivatization and Library Generation

The exploration of the vast chemical space around the this compound scaffold requires efficient and versatile synthetic methods. Traditional synthesis can be time-consuming, but modern approaches like solid-phase synthesis and combinatorial chemistry have revolutionized the ability to generate large libraries of purine derivatives for high-throughput screening. nih.govacs.org

Solid-phase synthesis, where molecules are built on a solid support or resin, is particularly well-suited for creating libraries of compounds. nih.govresearchgate.net This methodology allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts can be easily washed away. Various strategies have been developed for the solid-phase synthesis of purine derivatives, enabling modifications at different positions of the purine ring. nih.gov

Combinatorial strategies further enhance throughput by allowing for the simultaneous synthesis of many unique compounds. A "direct-to-biology" approach, for instance, has been used to rapidly generate a library of 168 unique PROTACs (PROteolysis TArgeting Chimeras) using a hydrazone condensation reaction. strath.ac.uk The reactions were performed in DMSO, allowing the crude products to be directly transferred to biological assays without purification, significantly accelerating the discovery timeline. strath.ac.uk Such methods are readily adaptable for the high-throughput derivatization of the this compound core, enabling the rapid exploration of structure-activity relationships.

Table 2: Modern Synthetic Approaches for Purine Libraries

| Methodology | Key Feature | Advantage | Application Example | Reference |

|---|---|---|---|---|

| Solid-Phase Synthesis | Molecule attached to a solid support | Simplified purification, use of excess reagents | Generation of diverse purine derivatives | nih.gov |

| Combinatorial Chemistry | Parallel synthesis of multiple compounds | Rapid generation of large libraries | Preparation of a 135-membered tetra-substituted purine library | acs.org |

| High-Throughput Chemistry | Miniaturized and automated reactions | Increased speed and efficiency | Hydrazone condensation for PROTAC library synthesis | strath.ac.uk |

Integration of Computational Chemistry and Artificial Intelligence in Rational Compound Design

The design of novel this compound derivatives is increasingly being driven by computational methods and artificial intelligence (AI). nih.gov These in silico techniques accelerate the drug discovery process by prioritizing compounds for synthesis, predicting their activity, and providing insights into their mechanism of action at an atomic level. mdpi.comnih.gov

Computer-aided drug design (CADD) encompasses a range of structure-based and ligand-based methods. nih.gov Molecular docking, a key structure-based technique, predicts how a ligand will bind to the active site of a target protein. openmedicinalchemistryjournal.com This was employed in the design of novel PI3K inhibitors based on a 2,9-disubstituted-6-morpholino purine scaffold, helping to identify the most promising candidates for synthesis. nih.gov

Quantitative structure-activity relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov For a series of purine derivatives targeting CDK2, 3D-QSAR models were developed that revealed the key structural features—such as electrostatic and hydrophobic fields—responsible for potent inhibition. mdpi.com These models were then used to design novel candidate compounds with high predicted activity. mdpi.com

More recently, artificial intelligence and machine learning (ML) are being applied to every stage of the drug design pipeline. nih.gov ML models can be trained on large datasets of known active and inactive compounds to predict the activity of new, unsynthesized molecules. nih.gov Generative AI models can even design entirely novel molecular structures with desired pharmacological properties from scratch, a method known as de novo design. openmedicinalchemistryjournal.com The integration of these powerful computational tools will undoubtedly rationalize and accelerate the development of the next generation of this compound derivatives. nih.gov

Compound Names Mentioned

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(benzylamino)-9H-purin-6-ol, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution at the purine C6 position. For example, 2-amino-9H-purine-6-thiol can react with benzyl bromide in the presence of cesium carbonate and tetrabutylammonium iodide in DMF at room temperature . Optimization includes adjusting stoichiometry (e.g., 1:2 molar ratio of purine derivative to benzyl bromide) and reaction time (6–12 hours). Monitoring via TLC (e.g., n-hexane:ethyl acetate 0.5:3.5) and purification via recrystallization (e.g., hot methanol) are critical for yield improvement .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer : Use a combination of:

- NMR spectroscopy to confirm substitution patterns (e.g., benzyl protons at δ 7.2–7.5 ppm, NH signals at δ 8.3–8.5 ppm) .

- Mass spectrometry (e.g., MALDI-TOF) for molecular weight validation (exact mass ~285.09 g/mol for related purine derivatives) .

- X-ray crystallography (via SHELX software) to resolve ambiguities in tautomeric forms or regiochemistry .

Advanced Research Questions

Q. How can structural contradictions in related purine derivatives (e.g., tautomerism or regioselectivity) be resolved experimentally?

- Methodological Answer :

- Perform variable-temperature NMR to study tautomeric equilibria (e.g., N7 vs. N9 substitution in purine rings) .

- Use density functional theory (DFT) calculations to predict stable tautomers and compare with experimental data (e.g., crystallographic bond lengths from SHELXL refinements) .

- Synthesize isotopically labeled analogs (e.g., ¹⁵N) to track nitrogen environments via heteronuclear NMR .

Q. What strategies are employed to investigate the structure-activity relationship (SAR) of this compound analogs in kinase inhibition?

- Methodological Answer :

- Analog synthesis : Modify the benzyl group (e.g., para-substituted benzylamines) or purine core (e.g., 8-oxo or 9-methyl derivatives) .

- Kinase assays : Use recombinant kinases (e.g., CDK2 or PRKCH) to measure IC₅₀ values via fluorescence polarization or radiometric assays .

- Molecular docking : Align analogs with kinase ATP-binding pockets (e.g., using PDB structures) to rationalize potency differences .

Q. How can conflicting solubility or stability data for this compound be addressed in biological assays?

- Methodological Answer :

- Solubility enhancement : Use co-solvents (e.g., DMSO ≤1%) or cyclodextrin-based formulations .

- Stability testing : Perform LC-MS/MS under physiological conditions (pH 7.4, 37°C) to identify degradation products (e.g., hydrolysis at the benzylamino group) .

- Control experiments : Include vehicle controls and stability-matched analogs (e.g., 9-methyl derivatives) to isolate compound-specific effects .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies involving this compound?

- Methodological Answer :

- Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves and calculate EC₅₀ values.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., analog vs. parent compound) .

- Validate assay reproducibility via coefficient of variation (CV) analysis across technical and biological replicates .

Q. How can crystallographic data from SHELXL be leveraged to resolve ambiguities in hydrogen-bonding networks of purine derivatives?

- Methodological Answer :

- Refine H-atom positions using riding models or difference Fourier maps in SHELXL .

- Analyze hydrogen-bond geometry (distance and angle thresholds: D–H···A < 3.2 Å, angle > 120°) to identify key interactions (e.g., N–H···O in purine-thiol derivatives) .

- Cross-validate with Hirshfeld surface analysis to quantify intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.